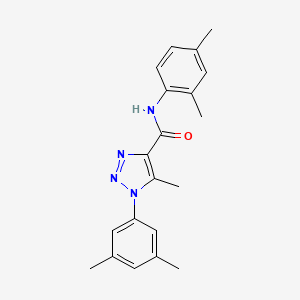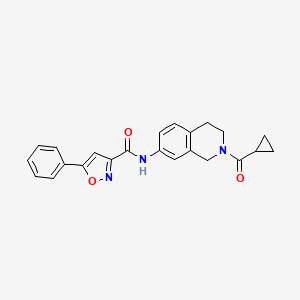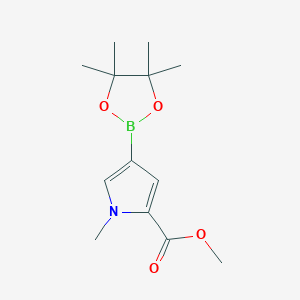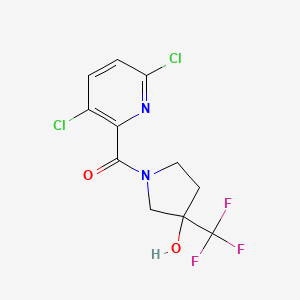![molecular formula C21H15FO4 B2926239 2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate CAS No. 433305-95-4](/img/structure/B2926239.png)
2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include the compound’s appearance and odor.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It may include the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves understanding the molecular structure of the compound. It may include the compound’s stereochemistry, functional groups, and bonding.Chemical Reactions Analysis
This involves understanding the reactions that the compound can undergo. It may include the compound’s reactivity, stability, and the products it forms during reactions.Physical And Chemical Properties Analysis
This involves understanding the compound’s physical and chemical properties. It may include the compound’s melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Fluorine-Substituted Compounds Synthesis : A study demonstrates the one-pot synthesis of fluorine-containing 3-cyano-2-methyl-benzo[b]furans and ethyl 2-methyl-benzo[b]furan-3-carboxylates, leveraging microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions, showcasing an efficient pathway to generate complex fluorinated structures (Ramarao et al., 2004).
Fluorinated Heteroaromatic Carboxylic Acids : Research highlights a transition-metal-free decarboxylative fluorination method for electron-rich five-membered heteroaromatics, including furan and thiophene derivatives. This method provides an approach to introduce fluorine atoms into heteroaromatic compounds, expanding their application in various fields (Yuan et al., 2017).
Photophysical Properties
- Solvatochromic Effects on Chalcone Derivatives : A detailed analysis of the absorption and fluorescence characteristics of certain chalcone derivatives in various solvents shows significant bathochromic shifts with increasing solvent polarity. This research provides insights into the photophysical properties of fluorine-substituted organic compounds, relevant for developing materials with specific optical properties (Kumari et al., 2017).
Material Science Applications
- Hybrid Polymers : Investigation into novel hybrid polymers with thiophenylanilino and furanylanilino backbones introduces materials that can be electrochemically polymerized to yield electroactive films. This research suggests potential applications in electronic and optoelectronic devices (Baldwin et al., 2008).
Analytical Chemistry
- Fluorogenic Reagent for Primary Amines Analysis : A study outlines the use of a specific fluorogenic reagent for the high-sensitivity analysis of amino acids via liquid chromatography coupled with laser-induced fluorescence detection. This technique highlights the role of fluorinated compounds in enhancing analytical methodologies (Beale et al., 1990).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound. It may include the compound’s toxicity, flammability, and environmental impact.
Direcciones Futuras
This involves understanding the potential applications and research directions for the compound. It may include the compound’s uses in industry, medicine, or research.
Please consult with a professional chemist or a reliable database for accurate information. Always follow safety guidelines when handling chemicals. If you have any other questions, feel free to ask!
Propiedades
IUPAC Name |
[2-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-4-methylphenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO4/c1-14-4-11-19(26-21(24)20-3-2-12-25-20)17(13-14)18(23)10-7-15-5-8-16(22)9-6-15/h2-13H,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVMCRNMDWUJHR-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CO2)C(=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CO2)C(=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2926158.png)



![N-(5-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2926166.png)
![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2926167.png)
![Methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]pyridine-2-carboxylate](/img/structure/B2926168.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2926169.png)
![N-cyclopropyl-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2926171.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride](/img/structure/B2926173.png)


![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2926178.png)